molecular formula C8H4N2OS B12871729 6-Mercaptobenzo[d]oxazole-2-carbonitrile

6-Mercaptobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12871729
M. Wt: 176.20 g/mol
InChI Key: KXXFYMAXHNFBJY-UHFFFAOYSA-N
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Description

6-Mercaptobenzo[d]oxazole-2-carbonitrile is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a mercapto group (–SH) and a nitrile group (–CN) in its structure makes this compound a versatile compound with significant potential in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptobenzo[d]oxazole-2-carbonitrile typically involves the reaction of 2-aminophenol with thiophosgene in dry tetrahydrofuran (THF) at low temperatures (0°C). The reaction proceeds through the formation of an intermediate isothiocyanate, which cyclizes to form the benzoxazole ring. The nitrile group is introduced through subsequent reactions involving cyanation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Mercaptobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.

Major Products Formed:

Scientific Research Applications

6-Mercaptobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Medicine: Potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-Mercaptobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    2-Mercaptobenzoxazole: Lacks the nitrile group, making it less versatile in certain applications.

    6-Mercaptobenzo[d]oxazole-5-sulfonamide: Contains a sulfonamide group instead of a nitrile group, leading to different chemical reactivity and biological activity.

Uniqueness: 6-Mercaptobenzo[d]oxazole-2-carbonitrile is unique due to the presence of both the mercapto and nitrile groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to similar compounds .

Properties

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

6-sulfanyl-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-4-8-10-6-2-1-5(12)3-7(6)11-8/h1-3,12H

InChI Key

KXXFYMAXHNFBJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)OC(=N2)C#N

Origin of Product

United States

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